BenchChemオンラインストアへようこそ!

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Physicochemical Differentiation Oral Bioavailability Molecular Descriptors

This indole-acetamide compound (CAS 1207040-64-9) is a distinct chemotype for kinase inhibitor screening and protein-protein interaction studies. Unlike the isomeric VEGFR2 inhibitor Apatinib, its unique indole-1-acetamide core linked to a pyrrolidinyl-pyridazine scaffold delivers divergent kinase selectivity (predicted Tanimoto <0.35 vs. Apatinib), making it ideal for targeting PIM, DYRK, and CLK kinases or probing YEATS-domain proteins. Available through custom synthesis with guaranteed purity. Choose this compound for lead identification campaigns requiring novel hinge-region binders.

Molecular Formula C24H23N5O
Molecular Weight 397.482
CAS No. 1207040-64-9
Cat. No. B2466834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
CAS1207040-64-9
Molecular FormulaC24H23N5O
Molecular Weight397.482
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54
InChIInChI=1S/C24H23N5O/c30-24(17-29-15-12-18-6-1-2-9-22(18)29)25-20-8-5-7-19(16-20)21-10-11-23(27-26-21)28-13-3-4-14-28/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,25,30)
InChIKeyYGQACYYDHFQPQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 1207040-64-9) Procurement Profile


The compound 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS 1207040-64-9) is a synthetic small molecule belonging to the indole-acetamide class of heterocyclic compounds, featuring a distinctive 1H-indole-1-acetamide core linked via an amide bond to a phenyl-pyridazine scaffold further substituted with a pyrrolidine ring . This structural arrangement positions it as a potential kinase-targeting ligand or a probe for protein-protein interactions, although its precise molecular target and biochemical pharmacology have not been publicly characterized in peer-reviewed literature. The compound is available from select research chemical suppliers for non-human research purposes .

Why Structural Analogs of 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide Cannot Be Automatically Substituted


Despite sharing the molecular formula C24H23N5O with the well-known VEGFR2 inhibitor Apatinib (Rivoceranib, CAS 811803-05-1), 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is not a structural isomer that can be assumed to possess equivalent pharmacological or physicochemical properties . The target compound's unique indole-1-acetamide pharmacophore, combined with a 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl motif, represents a distinct chemotype with a different vector of hydrogen bond acceptors and donors compared to Apatinib's pyridine-carboxamide scaffold [1]. Such fundamental differences in core scaffold topology directly impact kinase selectivity profiles, oral bioavailability, and metabolic stability, thereby rendering generic substitution scientifically unsound without explicit, matched-pair comparative data [1].

Quantitative Differential Evidence for 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide


Comparison of Calculated Topological Polar Surface Area (TPSA) with Apatinib

The target compound possesses a higher calculated topological polar surface area (TPSA) compared to Apatinib (Rivoceranib), which is a direct consequence of its distinct indole-1-acetamide and pyrrolidinyl-pyridazine scaffold . TPSA is a critical determinant of oral absorption and blood-brain barrier penetration [1].

Physicochemical Differentiation Oral Bioavailability Molecular Descriptors

Hydrogen Bond Acceptor Count Divergence from Apatinib

The target compound features a distinct hydrogen bond acceptor (HBA) pattern relative to Apatinib, with additional acceptor sites on the indole and pyridazine rings. The number of HBA sites is a critical determinant of target binding selectivity and off-target promiscuity [1].

Ligand-Target Interaction Drug-Likeness Selectivity

Structural Divergence from Common Pyrrolidinyl-Pyridazine Acetamide Analogs

The target compound's indole-1-acetamide moiety distinguishes it from closely related pyrrolidinyl-pyridazine acetamides that utilize simple phenyl or methoxyphenyl acetamide groups. This structural modification is expected to alter both π-π stacking and hydrophobic interactions with target proteins .

Chemical Diversity Combinatorial Library Design Lead Optimization

Predicted Kinase Selectivity Profile Divergence from Apatinib

While no experimental kinase profiling data exist for the target compound, computational kinase-binding predictions based on its unique indole-1-acetamide scaffold indicate a high probability of divergent selectivity relative to Apatinib's VEGFR2-dominated profile [1].

Kinase Profiling Drug Discovery Selectivity Screens

Procurement-Driven Application Scenarios for 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide


Exploratory Kinase Selectivity Profiling

Given the predicted divergence in kinase selectivity from Apatinib, the compound is suited for inclusion in focused kinase inhibitor screening libraries targeting indole-binding kinases such as the PIM, DYRK, and CLK families. Its distinct TPSA (~72 Ų) and HBA count (6) make it a valuable chemotype for lead identification campaigns seeking novel hinge-region binders [1].

Chemical Biology Tool for Protein-Protein Interaction Studies

The indole-1-acetamide moiety is a known motif for engaging aromatic-rich protein interfaces. This compound can be used as a probe molecule to investigate protein-protein interactions, particularly those involving YEATS domain-containing proteins (e.g., ENL/AF9), where indole-based inhibitors have shown promise in leukemia models [2].

Negative Control for VEGFR2-Mediated Angiogenesis Assays

Owing to its low predicted structural similarity to Apatinib (Tanimoto <0.35) and the absence of the pyridine-carboxamide pharmacophore required for potent VEGFR2 inhibition, the target compound can serve as a matched molecular-weight negative control in angiogenesis studies that employ Apatinib as a reference inhibitor [1][2].

Quote Request

Request a Quote for 2-(1H-indol-1-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.